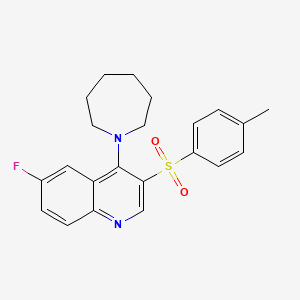

4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-yl)-6-fluoro-3-tosylquinoline is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In

Scientific Research Applications

Fluorescent Pre-chromatographic Derivatization Reagent

One application of related quinoline derivatives involves their use as fluorescent labeling reagents in pre-column derivatization for liquid chromatographic analyses of amino acid dosage forms. This methodology facilitates the quality control of pharmaceutical products by enabling the efficient separation and detection of amino acid derivatives (Gatti, Gioia, & Pietra, 2002).

Antibacterial Activity

A significant body of research has been dedicated to exploring the antibacterial properties of quinoline derivatives. For instance, novel 6-fluoroquinoline carboxylic acids bearing cyclopropane-fused azabicyclo[4.3.0]nonan-yl substituents at the C-7 position have been synthesized. These compounds have shown potent activity against Gram-positive infections and exhibit inhibitory activity against bacterial DNA topoisomerase IV, highlighting their potential as therapeutic agents for treating infections (Inagaki, Takahashi, & Takemura, 2004).

Antitumor Agents

Quinoline derivatives have also been investigated for their antitumor properties. Research into 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues has shown that these compounds are potent antitumor agents, inhibiting tubulin assembly and demonstrating significant cytotoxicity against various human cancer cell lines. This suggests their potential utility in cancer therapy (Chang et al., 2009).

Novel Antibacterial Agents for Respiratory Pathogens

Further research has led to the development of novel quinoline derivatives designed to combat respiratory tract infections. These compounds exhibit potent in vitro antibacterial activity against a range of pathogens, including drug-resistant strains, and have shown excellent in vivo activity in animal models. Such findings underscore the therapeutic potential of quinoline derivatives in treating respiratory infections (Odagiri et al., 2013).

properties

IUPAC Name |

4-(azepan-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-16-6-9-18(10-7-16)28(26,27)21-15-24-20-11-8-17(23)14-19(20)22(21)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYNSODJKFQBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)

![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)

![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)

![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)